
1-(2-Fluorophenyl)-2-nitro-1-butene
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Description
1-(2-Fluorophenyl)-2-nitro-1-butene is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-2-nitro-1-butene, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nitroalkene synthesis via Henry reaction or nitration of pre-formed enolates. Fluorophenyl groups can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using 2-fluorophenylboronic acid. Optimize temperature (e.g., 60–80°C for nitro group stability) and solvent polarity (e.g., DMF for polar intermediates). Monitor reaction progress using TLC and HPLC, and characterize intermediates via 1H/19F NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural and electronic properties of this compound be rigorously characterized?
- Methodology :
- X-ray crystallography : Determine crystal structure to confirm stereochemistry and nitro-olefin geometry .
- Spectroscopy : Use 19F NMR to assess electronic effects of the fluorine substituent (chemical shifts ~-110 to -120 ppm for aryl-F). Compare experimental IR stretching frequencies (e.g., nitro group at ~1520 cm−1) with DFT-calculated values to validate electronic structure .
Q. What experimental protocols ensure stability and purity of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies under stress conditions (pH 3–10, 40–60°C, UV light). Use HPLC-UV to quantify degradation products (e.g., nitro reduction to amine). Store in amber vials at -20°C under inert gas (Ar/N2) to prevent photolysis and oxidation .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in Diels-Alder reactions be resolved?
- Methodology :
- Kinetic studies : Compare reaction rates with dienes of varying electron density (e.g., cyclopentadiene vs. anthracene) to assess electronic demand.
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers caused by the 2-fluorophenyl group .
- Isotopic labeling : Use 15N-labeled nitro groups to track regioselectivity via 15N NMR .
Q. What strategies can elucidate the role of the 2-fluorophenyl group in modulating biological activity?
- Methodology :
- SAR studies : Synthesize analogs with substituents at the 3- or 4-fluorophenyl positions and compare bioactivity (e.g., enzyme inhibition assays).
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina to assess fluorine’s impact on binding affinity and selectivity .
- Metabolic profiling : Use LC-MS to track fluorophenyl metabolism in vitro (e.g., hepatic microsomes) and identify bioactive metabolites .
Q. How can discrepancies between computational predictions and experimental spectroscopic data for this compound be addressed?
- Methodology :
- Vibrational analysis : Reconcile IR/Raman spectra with scaled DFT frequencies (e.g., using the PBE0 functional) to account for anharmonic effects.
- Solvent modeling : Apply implicit solvent models (e.g., PCM) to NMR chemical shift calculations, as fluorine’s electronegativity may perturb solvation .
- Collaborative validation : Cross-reference data with NIST Chemistry WebBook entries for analogous nitro-olefins .
Properties
CAS No. |
150322-74-0 |
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Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
1-fluoro-2-(2-nitrobut-1-enyl)benzene |
InChI |
InChI=1S/C10H10FNO2/c1-2-9(12(13)14)7-8-5-3-4-6-10(8)11/h3-7H,2H2,1H3 |
InChI Key |
HUCKFNRBYLWKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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